molecular formula C7H14N2 B13643645 6-Azaspiro[3.4]octan-8-amine

6-Azaspiro[3.4]octan-8-amine

Cat. No.: B13643645
M. Wt: 126.20 g/mol
InChI Key: QDGNJINXGBPBDN-UHFFFAOYSA-N
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Description

6-Azaspiro[34]octan-8-amine is a spirocyclic amine compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic amines.

Scientific Research Applications

6-Azaspiro[3.4]octan-8-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can influence biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.4]octane
  • 6-Azaspiro[3.4]octan-8-ol
  • 6-Azaspiro[3.4]octan-8-ylmethanol

Uniqueness

6-Azaspiro[3.4]octan-8-amine is unique due to its amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitrogen atom in the spirocyclic framework enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

6-azaspiro[3.4]octan-8-amine

InChI

InChI=1S/C7H14N2/c8-6-4-9-5-7(6)2-1-3-7/h6,9H,1-5,8H2

InChI Key

QDGNJINXGBPBDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2N

Origin of Product

United States

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